Cas no 2228303-59-9 (2-(3-aminopropoxy)-6-fluorophenol)

2-(3-アミノプロポキシ)-6-フルオロフェノールは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、アミノ基とフェノール性水酸基を有し、さらにフッ素原子が導入されているため、高い反応性と選択性を示します。特に医薬品や農薬の合成において、官能基変換やカップリング反応の前駆体として有用です。フッ素原子の電子吸引効果により、芳香環の反応性が調整され、特定の位置での求電子置換反応が促進されます。また、プロポキシ鎖の柔軟性が分子の溶解性を向上させ、有機溶媒との親和性が高いことも特徴です。

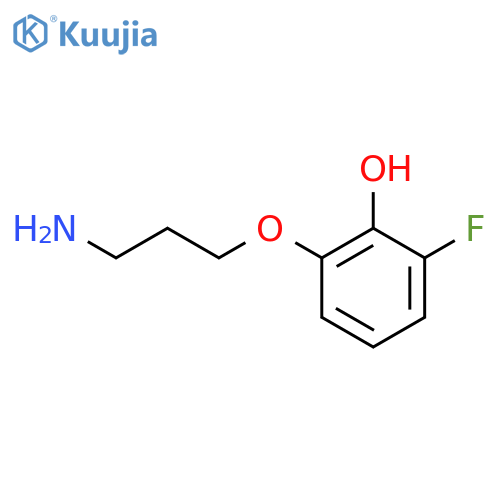

2228303-59-9 structure

商品名:2-(3-aminopropoxy)-6-fluorophenol

2-(3-aminopropoxy)-6-fluorophenol 化学的及び物理的性質

名前と識別子

-

- 2-(3-aminopropoxy)-6-fluorophenol

- EN300-1999595

- 2228303-59-9

-

- インチ: 1S/C9H12FNO2/c10-7-3-1-4-8(9(7)12)13-6-2-5-11/h1,3-4,12H,2,5-6,11H2

- InChIKey: LJRUNXFBKCILHM-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1O)OCCCN

計算された属性

- せいみつぶんしりょう: 185.08520679g/mol

- どういたいしつりょう: 185.08520679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 146

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 55.5Ų

2-(3-aminopropoxy)-6-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1999595-0.05g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 0.05g |

$851.0 | 2023-09-16 | ||

| Enamine | EN300-1999595-0.25g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 0.25g |

$933.0 | 2023-09-16 | ||

| Enamine | EN300-1999595-5.0g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 5g |

$2940.0 | 2023-06-02 | ||

| Enamine | EN300-1999595-10.0g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 10g |

$4360.0 | 2023-06-02 | ||

| Enamine | EN300-1999595-5g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 5g |

$2940.0 | 2023-09-16 | ||

| Enamine | EN300-1999595-0.5g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 0.5g |

$974.0 | 2023-09-16 | ||

| Enamine | EN300-1999595-1.0g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 1g |

$1014.0 | 2023-06-02 | ||

| Enamine | EN300-1999595-0.1g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 0.1g |

$892.0 | 2023-09-16 | ||

| Enamine | EN300-1999595-1g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 1g |

$1014.0 | 2023-09-16 | ||

| Enamine | EN300-1999595-2.5g |

2-(3-aminopropoxy)-6-fluorophenol |

2228303-59-9 | 2.5g |

$1988.0 | 2023-09-16 |

2-(3-aminopropoxy)-6-fluorophenol 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

2228303-59-9 (2-(3-aminopropoxy)-6-fluorophenol) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬